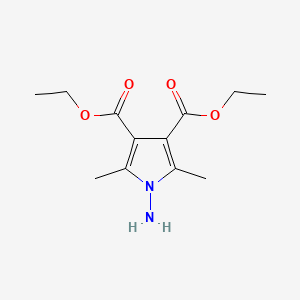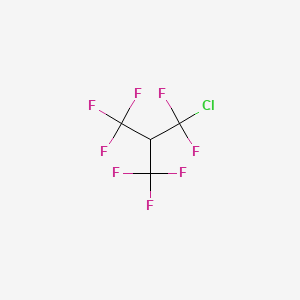
Propane, 2-(chlorodifluoromethyl)-1,1,1,3,3,3-hexafluoro-
Vue d'ensemble
Description
Propane, 2-(chlorodifluoromethyl)-1,1,1,3,3,3-hexafluoro- is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propane, 2-(chlorodifluoromethyl)-1,1,1,3,3,3-hexafluoro- typically involves the halogenation of propane derivatives. One common method is the free-radical chlorination of propane, which can be achieved using chlorine gas under UV light. The reaction conditions must be carefully controlled to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve advanced catalytic processes. For example, oxidative dehydrogenation of propane using mixed metal oxide catalysts has been explored. These catalysts can be prepared using methods such as constant pH coprecipitation and urea hydrolysis .
Analyse Des Réactions Chimiques
Types of Reactions
Propane, 2-(chlorodifluoromethyl)-1,1,1,3,3,3-hexafluoro- can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal oxides, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions, such as chlorination and fluorination, are common for this compound.
Common Reagents and Conditions
Oxidation: Metal oxide catalysts, such as vanadium oxide, at elevated temperatures.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Substitution: Chlorine or fluorine gas under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Hydrocarbons with fewer halogen atoms.
Substitution: Various halogenated derivatives depending on the halogen used.
Applications De Recherche Scientifique
Propane, 2-(chlorodifluoromethyl)-1,1,1,3,3,3-hexafluoro- has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism of action of propane, 2-(chlorodifluoromethyl)-1,1,1,3,3,3-hexafluoro- involves its interaction with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s reactivity and selectivity. For example, in catalytic processes, the compound can act as a ligand, stabilizing transition states and facilitating the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloropropane: A simpler halogenated propane derivative with fewer fluorine atoms.
2-Chloropropane: Another halogenated propane derivative with a different substitution pattern.
Hexafluoropropane: A fully fluorinated propane derivative without chlorine atoms.
Uniqueness
Propane, 2-(chlorodifluoromethyl)-1,1,1,3,3,3-hexafluoro- is unique due to its specific combination of chlorine and fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specialized applications in research and industry .
Propriétés
IUPAC Name |
1-chloro-1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF8/c5-2(6,7)1(3(8,9)10)4(11,12)13/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDICJGZCAKHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)C(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073265 | |
| Record name | 2-(Chlorodifluoromethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559-48-4 | |
| Record name | Propane, 1-chloro-1,1,3,3,3-pentafluoro-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chlorodifluoromethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
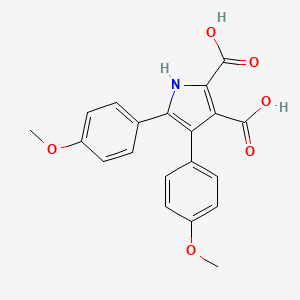
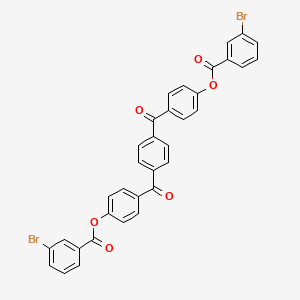
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14740370.png)

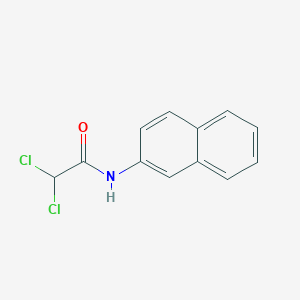
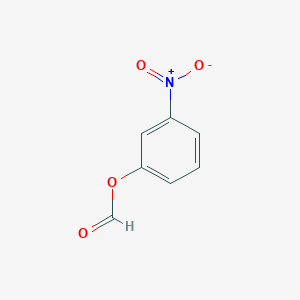
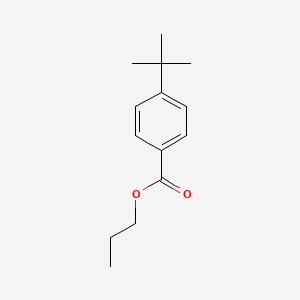
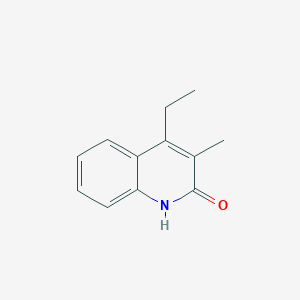
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
